molecular formula C21H22Cl2N2O4S B4285347 2-({4-[(3,6-Dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid

2-({4-[(3,6-Dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid

Cat. No.: B4285347
M. Wt: 469.4 g/mol
InChI Key: LITOAFLJHZNYMN-UHFFFAOYSA-N
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Description

2-({4-[(3,6-Dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene ring, a piperazine ring, and a cyclohexane carboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(3,6-Dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid involves multiple steps, starting with the preparation of the benzothiophene ring. This is typically achieved through a series of reactions, including halogenation and cyclization. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the cyclohexane carboxylic acid moiety via an amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(3,6-Dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({4-[(3,6-Dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({4-[(3,6-Dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-[(3,6-Dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O4S/c22-12-5-6-15-16(11-12)30-18(17(15)23)20(27)25-9-7-24(8-10-25)19(26)13-3-1-2-4-14(13)21(28)29/h5-6,11,13-14H,1-4,7-10H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITOAFLJHZNYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCN(CC2)C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-[(3,6-Dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-({4-[(3,6-Dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
2-({4-[(3,6-Dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
2-({4-[(3,6-Dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid
Reactant of Route 5
2-({4-[(3,6-Dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid
Reactant of Route 6
2-({4-[(3,6-Dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid

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